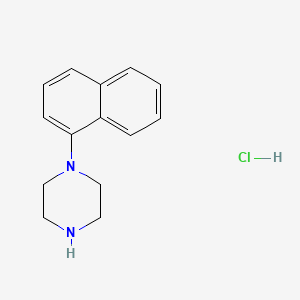![molecular formula C23H20N2O4S B2505437 Ácido 2-[1-(9H-Fluoren-9-ilmetoxocarbonil)pirrolidin-3-il]-1,3-tiazol-4-carboxílico CAS No. 2247103-79-1](/img/structure/B2505437.png)
Ácido 2-[1-(9H-Fluoren-9-ilmetoxocarbonil)pirrolidin-3-il]-1,3-tiazol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- EN300-6491574 sirve como un valioso agente de acoplamiento en la síntesis de péptidos. Se deriva de azidas de aminoácidos Fmoc (Fluoren-9-ilmetoxi)carbonilo, que son sólidos cristalinos estables. Estas azidas se obtienen mediante el método del anhídrido mixto utilizando cloruro de isobutoxicarbonilo (IBC-Cl) o el método del cloruro de ácido. Su estabilidad a temperatura ambiente y compatibilidad con las operaciones de lavado acuoso las hacen ideales para la formación de enlaces peptídicos .
- El compuesto permite la eliminación selectiva del grupo protector Fmoc en condiciones suaves, preservando otras funcionalidades sensibles. Esta propiedad es particularmente útil en la síntesis de moléculas complejas, como oligonucleótidos o ensamblaje de péptidos.
- Los investigadores han explorado el uso de EN300-6491574 en reacciones aldólicas organocatalíticas. Específicamente, se ha empleado en reacciones entre acetona y 4-nitrobenzaldehído. La geometría de la porción ácida influye en la selectividad y eficiencia, destacando el papel de los compuestos bicíclicos en la catálisis.
- Se han preparado nuevos MIPs basados en nanotubos de carbono de pared múltiple (MWCNTs) utilizando EN300-6491574 como plantilla. Estos MIPs exhiben capacidades de eliminación selectiva para el ácido perfluorooctanoico (PFOA). El monómero funcional (acrilamida) y el entrecruzador (dimetil acrilato de etilenglicol) contribuyen a su especificidad .
- Si bien no está directamente relacionado con la investigación científica, el compuesto también está asociado con sistemas inalámbricos utilizados en el transporte por carretera y la telemática del tráfico. Se encuadra en el estándar ETSI EN 300 674-1, que especifica los requisitos para los sistemas de transmisión de datos digitales que operan en frecuencias de radio .
Síntesis de Péptidos
Síntesis de Oligonucleótidos y Péptidos
Reacciones Aldólicas Organocatalíticas
Polímeros Moleculares Impresos en Superficie (MIPs)
Sistemas Inalámbricos de Transporte por Carretera y Telemática del Tráfico (RTTT)
En resumen, EN300-6491574 ofrece diversas posibilidades, desde ayudar en la síntesis de péptidos hasta contribuir a materiales avanzados. Su estructura única y estabilidad lo convierten en un tema intrigante para la investigación e innovación en curso. 🌟
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(27)20-13-30-21(24-20)14-9-10-25(11-14)23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJDZYZBJDMVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505358.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2505363.png)
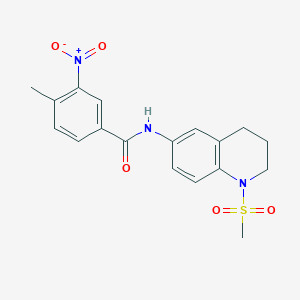
![(2E)-3-[(4-methoxyphenyl)amino]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2505367.png)
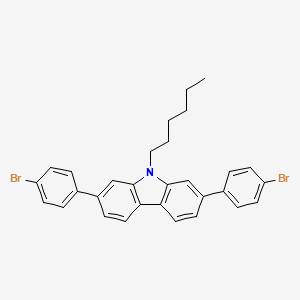
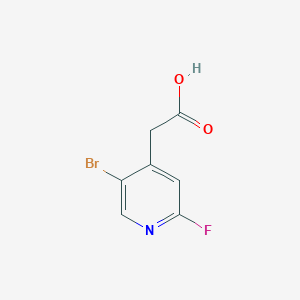
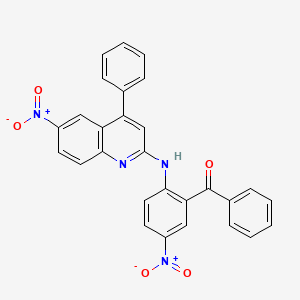
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)
